BenchChemオンラインストアへようこそ!

3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Procurement Cost Racemic Mixture Peptide Synthesis

3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 683219‑25‑2; molecular formula C₁₅H₁₈F₃NO₄; MW 333.30 g·mol⁻¹) is a racemic Boc‑protected β‑amino acid derivative bearing a meta‑trifluoromethyl substituent on the phenyl ring. The compound is supplied as a racemic mixture (≥ 95 % purity by HPLC) and is primarily employed as a key intermediate in peptide synthesis and medicinal chemistry programs where the combination of a β‑amino acid backbone and a lipophilic yet metabolically resistant CF₃ group is required.

Molecular Formula C15H18F3NO4
Molecular Weight 333.3 g/mol
CAS No. 683219-25-2
Cat. No. B3278833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
CAS683219-25-2
Molecular FormulaC15H18F3NO4
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyUPKLBXIBSSZUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 683219-25-2): A Racemic β-Amino Acid Building Block for Procurement Evaluation


3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 683219‑25‑2; molecular formula C₁₅H₁₈F₃NO₄; MW 333.30 g·mol⁻¹) is a racemic Boc‑protected β‑amino acid derivative bearing a meta‑trifluoromethyl substituent on the phenyl ring [1]. The compound is supplied as a racemic mixture (≥ 95 % purity by HPLC) and is primarily employed as a key intermediate in peptide synthesis and medicinal chemistry programs where the combination of a β‑amino acid backbone and a lipophilic yet metabolically resistant CF₃ group is required .

Why 3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic Acid Cannot Be Replaced by Generic β‑Amino Acid or Trifluoromethylphenyl Isomers


Simply substituting another Boc‑protected β‑amino acid or a regioisomeric CF₃‑phenyl derivative for CAS 683219‑25‑2 during synthesis or procurement is not functionally equivalent. The meta‑trifluoromethyl substitution pattern imparts a distinct lipophilicity and electronic profile compared with the para isomer, while the racemic nature of this commercially supplied compound offers a cost advantage over enantiopure forms without sacrificing early‑stage screening utility . Furthermore, the β‑amino acid backbone provides inherent resistance to proteolytic degradation that α‑amino acid analogs cannot match [1]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic Acid Versus Closest Analogs


RACEMIC COST-EFFICIENCY: 87.7 % LOWER PROCUREMENT COST PER GRAM VERSUS ENANTIOPURE (S)-ISOMER

The racemic target compound (CAS 683219‑25‑2, 95 % purity) is priced at approximately ¥1 016 per gram (Macklin catalog) . In contrast, the enantiopure (S)-isomer (CAS 500770‑78‑5, 95 % purity) is listed by TargetMol at ¥825 per 100 mg, which extrapolates to ¥8 250 per gram . This represents an absolute cost reduction of ¥7 234 per gram (87.7 % less), making the racemic form substantially more economical for initial screening campaigns that do not require stereochemical purity.

Procurement Cost Racemic Mixture Peptide Synthesis

LOG P DIFFERENTIATION: 3-CF₃ SUBSTITUTION LOWERS LIPOPHILICITY BY 0.05–0.49 LOG UNITS COMPARED WITH 4-CF₃ REGIOISOMER

The fluorochem.co.uk datasheet reports a predicted Log P of 3.24 for the 3‑CF₃ derivative (CAS 683219‑25‑2) , while PubChem computes an XLogP3‑AA of 2.8 for the (R)‑enantiomer [1]. The 4‑CF₃ regioisomer (CAS 501015‑19‑6) has a reported Log P of 3.29 . The 3‑CF₃ substitution thus reduces Log P by 0.05–0.49 units relative to the para analog, translating to an approximately 1.1‑ to 3.1‑fold increase in aqueous solubility (ΔLog P = 0.05···0.49) and potentially improved metabolic stability owing to lower intrinsic lipophilicity.

Lipophilicity Partition Coefficient Drug Design

PROTEOLYTIC STABILITY ADVANTAGE: β-AMINO ACID BACKBONE RESISTS ENZYMATIC DEGRADATION RELATIVE TO α-AMINO ACID ANALOGS

Peptides incorporating β‑amino acids are known to exhibit substantially enhanced resistance to proteolysis compared with their α‑amino acid counterparts, as demonstrated in the comprehensive review by Sharma et al. (2014) [1]. While direct quantitative kinetic data for CAS 683219‑25‑2 itself are not yet published, the class‑level evidence indicates that the additional methylene group in the β‑amino acid scaffold sterically hinders protease access, extending half‑life in biological media by factors that can exceed 10‑fold relative to α‑amino acid sequences. Substituting an α‑amino acid analog (e.g., Boc‑3‑trifluoromethyl‑L‑phenylalanine) would forfeit this inherent metabolic shield.

Proteolytic Stability β-Amino Acid Peptide Therapeutic

BOC PROTECTION PREDICTABILITY: ACID‑LABILE GROUP ENSURES >95 % DEPROTECTION YIELD UNDER STANDARD TFA CONDITIONS

The tert‑butoxycarbonyl (Boc) group is well‑established for solid‑phase peptide synthesis (SPPS), where quantitative removal is achieved with 50 % TFA in DCM within 30 minutes at room temperature [1]. This predictable reactivity contrasts with Fmoc‑protected analogs, which require 20 % piperidine in DMF and can suffer from incomplete deprotection or aspartimide formation under prolonged basic conditions. While direct deprotection‑yield comparisons for this specific compound are not reported, the class‑level performance of Boc‑amino acids in SPPS is routinely cited at >95 % deprotection efficiency.

Solid‑Phase Peptide Synthesis Boc Deprotection Coupling Efficiency

SIMULTANEOUS ACCESS TO BOTH ENANTIOMERS FROM A SINGLE RACEMIC LOT ELIMINATES PARALLEL PROCUREMENT

Because CAS 683219‑25‑2 is supplied as a racemate, a single purchase provides both the (R)‑ and (S)‑enantiomers . Alternative workflows require separate procurement of CAS 501015‑18‑5 (R‑enantiomer) and CAS 500770‑78‑5 (S‑enantiomer), effectively doubling purchasing and inventory management overhead. While this does not confer a molecular performance advantage, the operational streamlining is significant for laboratories conducting parallel enantiomer SAR studies.

Chiral Screening Racemic Mixture Medicinal Chemistry

POSITIONAL ELECTRONIC EFFECT: META‑CF₃ ALTERS ¹⁹F NMR CHEMICAL SHIFT AND AROMATIC ELECTROSTATIC POTENTIAL RELATIVE TO PARA‑CF₃

The meta‑trifluoromethyl group deshields the aromatic ring differently than the para‑CF₃ isomer. In analogous Boc‑protected β‑amino acids, the ¹⁹F NMR signal for meta‑CF₃ typically appears between –63 and –66 ppm, whereas the para‑CF₃ shift is around –62 ppm, a difference of 1‑4 ppm attributable to distinct through‑bond and through‑space electronic effects [1][2]. The meta substitution also generates a unique electrostatic potential surface that can be exploited for selective protein‑ligand interactions, as evidenced by structure‑activity relationship (SAR) studies on integrin antagonists incorporating β‑phenylalanine scaffolds [3].

¹⁹F NMR Substituent Effect SAR

Optimal Procurement and Research Scenarios for 3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic Acid


High‑Throughput Screening Library Construction on a Limited Budget

When building a diverse library of β‑amino acid‑containing compounds for primary screening, the racemic mixture (CAS 683219‑25‑2) offers an 87.7 % cost saving compared with enantiopure (S)‑isomer . The 95 % purity grade is sufficient for initial hit identification, and the Boc‑protected amine ensures uniform SPPS coupling efficiency.

Lead Optimization of Integrin Antagonists Targeting αvβ3/αvβ5 Receptors

The meta‑CF₃‑substituted β‑phenylalanine scaffold has been explicitly claimed in patents as a core building block for integrin antagonists [1]. The Log P of 2.8‑3.2 aligns with the lipophilicity window preferred for oral integrin inhibitors, and the β‑amino acid backbone confers the metabolic stability required for in vivo efficacy studies.

¹⁹F NMR Probe Development for Protein‑Ligand Interaction Studies

The meta‑CF₃ group provides a sensitive ¹⁹F NMR reporter that shifts by 1‑4 ppm relative to para‑CF₃ analogs [2]. This enables real‑time monitoring of binding events without background interference from biological matrices, making the compound a valuable precursor for fluorine‑labeled peptide probes.

Chiral Method Development and Resolution Protocol Standardization

The racemic nature of CAS 683219‑25‑2 makes it an ideal test substrate for developing analytical or preparative chiral separation methods. Both enantiomers are obtained from a single lot, allowing direct comparison of retention times and resolution factors on chiral stationary phases .

Quote Request

Request a Quote for 3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.